1-(2-Methyl-3-phenylacryloyl)-L-proline
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Overview
Description
1-(2-Methyl-3-phenylacryloyl)-L-proline is an organic compound that belongs to the class of proline derivatives It is characterized by the presence of a proline moiety linked to a 2-methyl-3-phenylacryloyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-3-phenylacryloyl)-L-proline typically involves the reaction of L-proline with 2-methyl-3-phenylacryloyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-3-phenylacryloyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the proline moiety or the phenyl ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methyl-3-phenylacryloyl)-L-proline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-3-phenylacryloyl)-L-proline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methyl-3-phenylacryloyl)-D-proline: The enantiomer of the compound with similar chemical properties but different biological activity.
2-Methyl-3-phenylacrylic acid: A related compound with a similar structure but lacking the proline moiety.
L-Proline: The parent amino acid from which the compound is derived.
Uniqueness
1-(2-Methyl-3-phenylacryloyl)-L-proline is unique due to the presence of both the proline moiety and the 2-methyl-3-phenylacryloyl group This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above
Properties
CAS No. |
63742-09-6 |
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Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
(2S)-1-(2-methyl-3-phenylprop-2-enoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H17NO3/c1-11(10-12-6-3-2-4-7-12)14(17)16-9-5-8-13(16)15(18)19/h2-4,6-7,10,13H,5,8-9H2,1H3,(H,18,19)/t13-/m0/s1 |
InChI Key |
XSGDRPIIYQYJNM-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(=CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
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